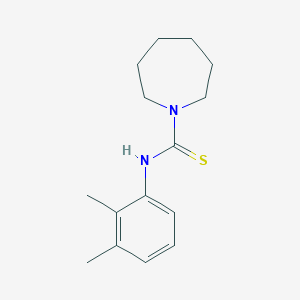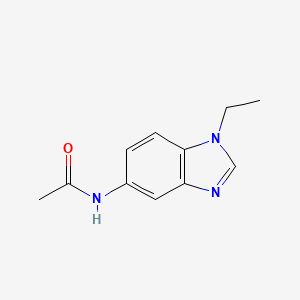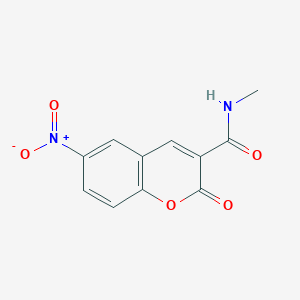![molecular formula C12H18ClN5O2 B5692552 methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate, also known as Metribuzin, is a herbicide that is widely used in agriculture to control weeds. It belongs to the triazine family of herbicides and is commonly used in crops such as soybeans, potatoes, and corn.
作用機序
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during the photosynthesis process. This results in the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit the production of chlorophyll, reduce the rate of photosynthesis, and interfere with the synthesis of nucleic acids and proteins. In addition, it has been shown to affect the growth and development of plants, leading to stunted growth and reduced crop yields.
実験室実験の利点と制限
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate is a widely used herbicide in agriculture, making it readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate can have toxic effects on non-target organisms, and caution should be taken when handling and disposing of the chemical.
将来の方向性
There are several future directions for research on methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate. One area of interest is the development of new herbicides that are more effective and have lower environmental impacts. Another area of research is the study of the effects of methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate on non-target organisms, including insects and soil microorganisms. Additionally, there is a need for research on the long-term effects of methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate on soil health and crop productivity.
Conclusion:
In conclusion, methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves inhibiting the photosynthesis process in plants, leading to the death of the plant. While it has several advantages, including its effectiveness in controlling weeds and its low toxicity to mammals and birds, caution should be taken when handling and disposing of the chemical. There are several future directions for research on methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate, including the development of new herbicides and the study of its effects on non-target organisms and soil health.
合成法
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate can be synthesized using various methods, including the reaction of 4-amino-6-chloro-1,3,5-triazine with cyclohexylamine and glycine. The synthesis process involves several steps, including the reaction of 4-amino-6-chloro-1,3,5-triazine with cyclohexylamine to form 4-amino-6-chloro-N-cyclohexyl-1,3,5-triazine-2-amine, which is then reacted with glycine to form methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate.
科学的研究の応用
Methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. In addition, it has been found to have low toxicity to mammals and birds, making it a safer herbicide option for farmers.
特性
IUPAC Name |
methyl 2-[[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-20-9(19)7-14-11-16-10(13)17-12(18-11)15-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHADLIRNILXDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=NC(=N1)Cl)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)

![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)

